molecular formula C16H15N3 B14917110 6-(Benzyl(cyclopropyl)amino)nicotinonitrile

6-(Benzyl(cyclopropyl)amino)nicotinonitrile

Cat. No.: B14917110
M. Wt: 249.31 g/mol
InChI Key: VKKNYEQIVJXEPK-UHFFFAOYSA-N
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Description

6-(Benzyl(cyclopropyl)amino)nicotinonitrile is a nicotinonitrile derivative featuring a benzyl-substituted cyclopropylamino group at the 6-position of the pyridine ring. This compound combines the structural motifs of a nitrile group, a cyclopropane ring, and a benzyl moiety, which collectively influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2

InChI Key

VKKNYEQIVJXEPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 6-Aminonicotinonitriles

Before discussing specific methods for 6-(Benzyl(cyclopropyl)amino)nicotinonitrile, it is important to understand the general synthetic approaches to the broader class of 6-aminonicotinonitriles, which provide the foundation for more specialized derivatives.

Method from Methylene-glutacononitriles

One of the primary approaches to synthesizing 6-aminonicotinonitriles involves the reaction of methylene-glutacononitriles with primary amines, hydrazines, or ammonia. This method was described in patent literature as an efficient route to these valuable intermediates.

The general reaction can be represented as:

Methylene-glutaconsäuredinitrile + R₁-NH₂ → 6-Amino-nicotinonitrile

Where R₁ can represent various substituents including hydrogen, straight-chain or branched C₁-C₈-alkyl, C₃-C₈-alkenyl, C₂-C₈-alkoxyalkyl, C₄-C₈-alkoxyalkenyl, C₃-C₈-cycloalkyl, C₆-C₁₂-aryl, or C₇-C₁₀-aralkyl.

Reaction Conditions

The reaction is typically conducted at temperatures ranging from 0° to 200°C, preferably 20° to 150°C, with a molar ratio of nitrogen compound to glutacononitrile of 1 to 100:1, preferably 1 to 10:1. The reaction can be performed with or without an inert solvent.

Solvents and Media

Suitable reaction media include hydrocarbons, halogenated hydrocarbons, alcohols, water, tertiary amines, ketones, nitriles, dialkyl-carboxamides, N-alkyl-lactams, peralkyl-ureas, dialkyl sulphoxides, dialkyl sulphones, ethers, peralkylphosphoramidates, or mixtures thereof.

Specific examples include:

  • Petroleum ether
  • Toluene
  • Xylene
  • Cyclohexane
  • 1,2-dichloroethane
  • Triethylamine
  • Acetone
  • Acetonitrile
  • Dimethylformamide
  • Dimethyl sulphoxide
  • Tetrahydrofuran
  • Methanol
  • Isopropanol
  • Water
Reaction Time

The duration of the reaction is dependent on batch size, nucleophilic properties of the amine, and temperature, typically ranging between 0.5 and 15 hours.

Photochemical Method

An alternative approach for preparing 6-aminonicotinonitrile involves a photochemical reaction. According to literature, 6-amino-nicotinonitrile can be produced by exposing 2-formyl-glutaconitrile in 1-molar ammoniacal solution to light. This method reportedly yields the product in approximately 10% yield.

Thermal Method

Comparative Analysis of Synthetic Approaches

Table 1 presents a comparative analysis of the potential synthetic approaches to this compound, evaluating them based on multiple criteria.

Synthetic Approach Starting Materials Advantages Disadvantages Estimated Yield Complexity
Direct SNAr with N-Benzylcyclopropylamine 6-Chloronicotinonitrile, N-Benzylcyclopropylamine One-pot synthesis, Fewer steps, Potentially higher yield Requires pre-synthesized N-benzylcyclopropylamine Moderate to high (50-80%) Medium
Sequential N-alkylation 6-Aminonicotinonitrile, Benzyl bromide, Cyclopropyl bromide Uses simpler starting materials Multiple steps, Selectivity issues, Potential over-alkylation Low to moderate (20-50%) High
From Methylene-glutacononitriles Methylene-glutacononitrile, N-benzylcyclopropylamine Direct formation of pyridine ring Complex starting materials, Potential regioselectivity issues Moderate (30-60%) High

Practical Considerations for Synthesis

Purification Methods

Purification of this compound would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients)
  • Recrystallization from suitable solvents (ethanol, isopropanol, or ethyl acetate/hexanes mixtures)
  • Potential acid-base extraction to separate the amine-containing product from non-basic impurities

Analytical Methods for Characterization

Complete characterization of the synthesized this compound would typically include:

  • NMR spectroscopy (¹H, ¹³C, and possibly 2D techniques such as COSY, HSQC, and HMBC)
  • Mass spectrometry (HRMS to confirm molecular formula)
  • Infrared spectroscopy (to confirm the presence of nitrile functionality)
  • Elemental analysis
  • Melting point determination (for solid forms)
  • HPLC analysis for purity assessment

Applications and Significance

This compound holds potential importance in medicinal chemistry due to its unique structural features. The nicotinonitrile core is found in numerous bioactive compounds, while the tertiary amine with both benzyl and cyclopropyl groups provides a distinctive substitution pattern that may confer specific biological properties.

Aminonicotinonitriles more broadly serve as important intermediates for the synthesis of pharmaceutical and agrochemical active ingredients. The ability to efficiently synthesize this compound would enable further exploration of its potential applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyl(cyclopropyl)amino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-(Benzyl(cyclopropyl)amino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Benzyl(cyclopropyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Substituent Position Functional Groups Molecular Weight CAS Number Key Features
6-(Benzyl(cyclopropyl)amino)nicotinonitrile 6 Benzyl, cyclopropyl, amino, nitrile ~273.32 (calculated) Not provided High lipophilicity; steric hindrance from cyclopropane
6-((Cyclopropylmethyl)amino)nicotinonitrile 6 Cyclopropylmethyl, amino, nitrile 173.21 1016819-90-1 Lower molecular weight; reduced steric bulk
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile 5,6,2 Acetyl, methyl, propylamino, nitrile ~219.26 (calculated) 303147-01-5 Electron-withdrawing acetyl group; multiple substituents
6-Amino-5-nitropicolinonitrile 6,5 Amino, nitro, nitrile ~164.13 (calculated) Not provided Nitro group enhances reactivity; potential toxicity concerns

Substituent Effects on Physicochemical Properties

  • Cyclopropane vs. Benzyl Groups: The cyclopropane ring in 6-((Cyclopropylmethyl)amino)nicotinonitrile reduces molecular weight (173.21 vs. ~273.32) compared to the benzyl(cyclopropyl)amino analog, likely improving aqueous solubility. However, the benzyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration .
  • The nitro group, in particular, is associated with higher toxicity, as noted in safety protocols for 6-Amino-5-nitropicolinonitrile .

Biological Activity

6-(Benzyl(cyclopropyl)amino)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its antibacterial, antifungal, and other pharmacological properties. The information is gathered from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H16_{16}N3_{3}
  • Molecular Weight : 240.31 g/mol

This compound features a nicotinonitrile backbone with a benzyl and cyclopropyl substituent on the amino group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of nicotinonitrile exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis5.64 - 77.38
Enterococcus faecalis8.33 - 23.15

These results indicate that the compound has a broad spectrum of activity, particularly against Staphylococcus aureus and E. coli, suggesting its potential use in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties against common fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity:

Fungal StrainMIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The presence of the nitrile group in the structure enhances its interaction with fungal cell membranes, contributing to its antifungal efficacy .

The exact mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in both bacteria and fungi.

Study on Antibacterial Efficacy

A study conducted on a series of nicotinonitrile derivatives, including our compound of interest, revealed promising results in inhibiting bacterial growth in vitro. The researchers employed various microbial strains to evaluate the antibacterial potency and found that modifications in the side chains significantly influenced activity levels.

  • Findings : Compounds with electron-donating groups showed enhanced antibacterial activity compared to those with electron-withdrawing groups.
  • : Structural modifications can be optimized to improve efficacy against resistant strains .

Study on Antifungal Properties

Another investigation focused on the antifungal properties of related compounds demonstrated that certain structural elements were critical for enhancing activity against C. albicans. The study suggested that compounds with specific substituents at the benzyl position exhibited superior antifungal effects.

  • Results : The presence of hydroxyl groups improved solubility and bioavailability, leading to increased antifungal potency.
  • Implication : This highlights the importance of chemical structure in developing effective antifungal agents .

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